molecular formula C10H18O B8754741 [2-(Ethenyloxy)ethyl]cyclohexane CAS No. 103983-46-6

[2-(Ethenyloxy)ethyl]cyclohexane

Cat. No. B8754741
M. Wt: 154.25 g/mol
InChI Key: MASGJCHIQCNVSA-UHFFFAOYSA-N
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Patent
US08906600B2

Procedure details

Poly(p-hydroxystyrene) (VP-2500, produced by Nippon Soda Co., Ltd.) (30 g) as a polyhydroxystyrene compound was dissolved in 120 g of PGMEA (propylene glycol monomethyl ether acetate). To this solution, 10.40 g of 2-cyclohexylethyl vinyl ether as a vinyl ether compound and 1.45 g of 2 mass % comphorsulfonic acid (PGMEA solution) were added thereto, and the mixture was stirred at room temperature for 2 hours. Furthermore, 1.05 g of 10 mass % triethylamine (PGMEA solution) was added and after stirring for a while, the reaction solution was transferred to a separating funnel containing 165 mL of ethyl acetate. The organic layer was washed with 200 mL of distilled water three times, and ethyl acetate was removed in an evaporator. The obtained reaction solution was added dropwise to 2 L of hexane, and the supernatant was removed. The obtained product was dissolved in 95 g of PGMEA, and the low-boiling-point solvent was removed under reduced pressure conditions to obtain 132.3 g of a PGMEA solution (28.3 mass %) of Polymer Compound (R-11).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
165 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][C:3]1C=CC(O)=C[CH:4]=1.C([O:12][CH2:13][CH2:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)=C.[CH:21]([O:23]C=C)=C.C(N(CC)CC)C>C(OC(C)COC)(=O)C.CCCCCC.C(OCC)(=O)C>[CH2:1]1[CH:14]2[CH:15]3[C:16]([CH:21]=[O:23])([O:12][CH:13]2[CH2:4][CH:3]=[CH:2]1)[CH2:17][CH:18]=[CH:19][CH2:20]3

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C#CC1=CC=C(C=C1)O
Name
Quantity
120 g
Type
solvent
Smiles
C(C)(=O)OC(COC)C
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=C)OCCC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(COC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for a while
CUSTOM
Type
CUSTOM
Details
the reaction solution was transferred to a separating funnel
WASH
Type
WASH
Details
The organic layer was washed with 200 mL of distilled water three times, and ethyl acetate
CUSTOM
Type
CUSTOM
Details
was removed in an evaporator
CUSTOM
Type
CUSTOM
Details
The obtained reaction solution
CUSTOM
Type
CUSTOM
Details
the supernatant was removed
DISSOLUTION
Type
DISSOLUTION
Details
The obtained product was dissolved in 95 g of PGMEA
CUSTOM
Type
CUSTOM
Details
the low-boiling-point solvent was removed under reduced pressure conditions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C=CCC2C1C3CC=CCC3(O2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 132.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.